![molecular formula C13H19ClN2 B2991268 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline CAS No. 1226259-88-6](/img/structure/B2991268.png)
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Anticancer Potential
Pyrrolidine derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For example, nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids were tested against lung cancer, ovarian carcinoma, and colon cancer cell lines .
Biological Activities
A range of biological activities has been attributed to pyrrolidine alkaloids, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Anti-diabetic Agents
Pyrrolidine derivatives have attracted researchers’ attention for the development of novel molecules that can be used as drug candidates for treating diabetes due to their potential to act as anti-diabetic agents .
Drug Discovery
The pyrrolidine ring and its derivatives serve as a versatile scaffold in drug discovery. They are used to design bioactive molecules with target selectivity .
Pharmacotherapy
Pyrrolidines and their alkaloids play key roles in pharmacotherapy. They are present in many natural products and pharmacologically important agents .
Synthesis of Nucleoside Analogs
Pyrrolidine derivatives have been used to synthesize nucleoside analogs by coupling with compounds like dideoxyadenosine, dideoxyuridine, or dideoxythymidine .
Future Directions
The future directions for research on “4-chloro-N-[3-(pyrrolidin-1-yl)propyl]aniline” could involve further exploration of its synthesis, chemical reactions, and biological activity. The pyrrolidine ring, which is a part of this compound, is a versatile scaffold for novel biologically active compounds .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-4-6-13(7-5-12)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMAVDJZGULKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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